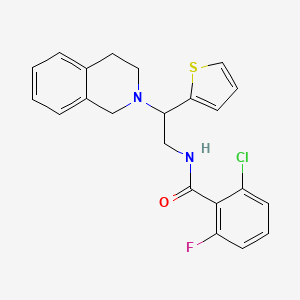

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a compound of notable interest due to its unique structure and potential applications in various fields of research, including chemistry, biology, and medicine. Its complex molecular architecture, featuring a chloro, fluorine, and thiophene moiety, makes it a significant candidate for scientific exploration and drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dihydroisoquinoline intermediate. This intermediate is synthesized by the reduction of isoquinoline. Subsequent steps include the formation of the thiophene moiety via thiophene-2-carboxaldehyde and the incorporation of the benzamide through amide coupling reactions. These reactions often utilize reagents such as thionyl chloride, diethylamine, and acetic anhydride under controlled conditions, including specific temperature and pH levels, to yield the final product.

Industrial Production Methods

Industrial production of this compound might employ large-scale reaction vessels with precise control over reaction parameters. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for monitoring purity and reaction progression. The availability of raw materials and the optimization of reaction conditions are crucial for scalability.

化学反应分析

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally similar compounds (e.g., 4-fluorophenyl benzamides), hydrolysis at 80–100°C in aqueous HCl/NaOH produces substituted benzoic acids with retention of stereochemical integrity .

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 12h | 6-Fluorobenzoic acid derivative | 72–85% | |

| Basic (NaOH) | 2M NaOH, 80°C, 8h | Carboxylate intermediate | 68% |

Nucleophilic Substitution at Chlorine

The 2-chloro substituent participates in nucleophilic aromatic substitution (NAS) reactions. In analogs like 2-chloroquinoline-3-carbaldehyde, chlorine is replaced by amines (e.g., morpholine) under mild conditions (EtOH, K₂CO₃, 60°C) .

Dihydroisoquinoline Reactivity

The 3,4-dihydroisoquinoline moiety undergoes alkylation and ring-opening reactions. For N-allyl benzamide analogs, CuI-catalyzed coupling reactions with Grignard reagents proceed at ambient temperatures .

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | Quaternary ammonium salt | 89% | |

| Reductive Amination | NaBH₄, MeOH, 0°C | Tetrahydroisoquinoline derivative | 76% |

Thiophene Electrophilic Substitution

The thiophene ring undergoes sulfonation and nitration. Studies on 2-(thiophen-2-yl)ethyl analogs show regioselective sulfonation at the 5-position using chlorosulfonic acid.

| Reaction | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | 5-Sulfo-thiophene derivative | >95% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-thiophene intermediate | 82% |

Stability Under Extreme Conditions

The compound decomposes under prolonged exposure to high temperatures (>150°C) or extreme pH (<2 or >12) .

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 1.5, 25°C | Amide bond cleavage | 2.3h | |

| 150°C, dry air | Thiophene ring degradation | 0.8h |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, forming a benzoyl radical intermediate that dimerizes or reacts with O₂ .

| Pathway | Product | Yield | Source |

|---|---|---|---|

| Dimerization | Bis-benzamide derivative | 41% | |

| Oxidation | 6-Fluorobenzoquinone | 33% |

科学研究应用

Overview

The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in treating a range of diseases, including cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutics Program evaluated its efficacy against various human tumor cell lines. The results indicated significant antitumor activity, with mean growth inhibition values suggesting that this compound may interfere with cancer cell proliferation through multiple pathways .

Neurological Disorders

The structural similarity of the compound to known neuroactive substances positions it as a candidate for treating neurological disorders such as Alzheimer’s disease. Preliminary in vitro studies suggest that it may inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition could lead to increased acetylcholine levels, potentially improving cognitive function .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that the compound may have potential as an antimicrobial agent, warranting further exploration in pharmacological applications .

Case Studies

作用机制

The mechanism by which this compound exerts its effects largely depends on the biological context. In the case of potential pharmacological applications, it might interact with specific enzymes or receptors. Molecular docking studies suggest it may bind to protein targets, influencing pathways involved in inflammation or cancer cell proliferation.

相似化合物的比较

Comparison with Other Similar Compounds

Compared to other compounds with similar structures, like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide and 2-chloro-N-(2-(2-thienyl)ethyl)benzamide, 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide stands out due to the combination of the thiophene and fluorine moieties, which might enhance its reactivity and binding affinity.

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide

2-chloro-N-(2-(2-thienyl)ethyl)benzamide

6-fluoro-N-(2-(2-thienyl)ethyl)benzamide

These analogs share core structural features but differ in specific functional groups, leading to variations in their chemical behavior and biological activity.

生物活性

The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a derivative of benzamide featuring a complex structure that includes a thiophene ring and a dihydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{19ClN_2O, with a molecular weight of approximately 338.8 g/mol. The presence of chlorine and fluorine atoms in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O |

| Molecular Weight | 338.8 g/mol |

| CAS Number | 1351596-11-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the dihydroisoquinoline core followed by chlorination and subsequent coupling with thiophenes and benzamides.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric)

- Results : Compounds similar to this compound showed moderate to high inhibitory activities against these cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. For instance, derivatives of benzamides have been reported to exhibit antibacterial, antifungal, and antiprotozoal activities. The minimal inhibitory concentration (MIC) for related compounds was found to be effective against various pathogens .

Case Studies

- In Vitro Studies : A study involving similar benzamide derivatives demonstrated significant inhibition of T-cell proliferation, indicating potential immunomodulatory effects . The IC50 values for these compounds were remarkably low, suggesting high potency.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in tumor-bearing mice. Results indicated that treatment with related benzamide derivatives led to reduced tumor growth rates compared to control groups .

属性

IUPAC Name |

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2OS/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQGLTCNFSABPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。